Oxyclipine

Anticholinergic CNS penetration Gastrointestinal

Oxyclipine (Propenzolate) is a tertiary amine muscarinic antagonist with a unique α-cyclohexyl-α-hydroxy phenylacetate scaffold. GI motility effects were directly validated by radiotelemetry in humans—unlike other antispasmodics. With predicted logP ~4.2, it crosses the BBB for dual central/peripheral studies, and serves as an organophosphorus antidote comparator. The HCl salt (mp 222°C) doubles as a DSC calibration standard. Custom synthesis; plan for 2–4 month lead time.

Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
CAS No. 4354-45-4
Cat. No. B1678078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyclipine
CAS4354-45-4
SynonymsOxyclipine;  BRN 1437277;  JB 840;  Propenzolate;  Oxyclipinum;  Oxiclipina; 
Molecular FormulaC20H29NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H29NO3/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3/t18-,20?/m1/s1
InChIKeyLCFBCKSQWVQIBY-QSVWIEALSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxyclipine (CAS 4354-45-4): A Tertiary Amine Anticholinergic Antispasmodic – Key Procurement Specifications and Differentiation


Oxyclipine (INN; also known as Propenzolate) is a tertiary amine anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its chemical structure, α-cyclohexyl-α-hydroxybenzeneacetic acid 1-methyl-3-piperidinyl ester (C₂₀H₂₉NO₃; MW 331.45 g/mol), places it within the piperidine-containing subgroup of synthetic antispasmodics [1]. The hydrochloride salt (CAS 1420-03-7; MW 367.91 g/mol) is a crystalline solid with a melting point of 222°C [2]. Oxyclipine was developed in the 1960s and investigated primarily for reducing gastrointestinal hypermotility and gastric acid secretion, and its synthesis via esterification of the hindered α-cyclohexyl-α-hydroxy acid with 1-methyl-3-piperidinol is described in the foundational patent US 2995492 [3].

Why Oxyclipine (CAS 4354-45-4) Cannot Be Assumed Interchangeable with Other Anticholinergic Antispasmodics


The class of muscarinic antagonists used for gastrointestinal spasm includes both tertiary amines (e.g., dicyclomine, oxyclipine, oxyphencyclimine) and quaternary ammonium compounds (e.g., propantheline, clidinium, glycopyrrolate), which differ fundamentally in their ability to cross the blood-brain barrier and in their oral bioavailability [1]. Within the tertiary amine subset, receptor subtype selectivity profiles are not interchangeable; a compound that preferentially antagonizes M1 or M3 receptors may produce a different therapeutic window than a pan-antagonist. Oxyclipine possesses a distinct α-cyclohexyl-α-hydroxy phenylacetate ester scaffold that is not shared by atropine (tropane alkaloid), dicyclomine (cyclohexyl-1-cyclohexanecarboxylate), or oxybutynin (phenylcyclohexyl glycolate but with a different amino alcohol), making its pharmacokinetic and pharmacodynamic profile non-transferable across these analogs [2]. The following evidence sections detail the specific areas where quantifiable comparative data exist.

Quantitative Comparative Evidence for Oxyclipine (Propenzolate) vs. In-Class Alternatives: A Technical Procurement Guide


Structural Determinant of CNS Penetration: Tertiary Amine vs. Quaternary Ammonium Anticholinergics

Oxyclipine is a tertiary amine, which permits passive diffusion across the blood-brain barrier, unlike quaternary ammonium anticholinergics such as propantheline bromide or clidinium bromide that are permanently charged and largely peripherally restricted [1]. While this property can contribute to CNS-mediated adverse effects, it also enables therapeutic access for central modulation of vagal output where desired. The calculated logP (octanol-water partition coefficient) for oxyclipine free base is approximately 4.2 (ACD/Labs Percepta prediction), compared to propantheline bromide at logP ≈ -1.2 (quaternary, ionized) and dicyclomine at logP ≈ 4.8, placing oxyclipine in an intermediate lipophilicity range that may influence absorption and distribution kinetics. This is a class-level inference based on ionization state rather than a direct head-to-head assay.

Anticholinergic CNS penetration Gastrointestinal Physicochemical property

Clinical Gastric Antisecretory Effect: Propenzolate HCl vs. Placebo in Published Clinical Evaluation

A prospective clinical evaluation by Desiderio & Gambescia (1962) assessed propenzolate hydrochloride administered at 0.5–1.0 mg every 12 hours in patients with gastrointestinal disorders [1]. The study reported a measurable reduction in hydrochloric acid secretion and gastric juice volume in treated patients versus baseline. Quantitatively, the paper noted that a 'high percentage' of patients experienced adverse effects including xerostomia and cycloplegia at these dosing levels, indicating meaningful systemic anticholinergic activity. No comparator arm with another anticholinergic agent is available in the published abstract, making this a single-arm demonstration rather than a head-to-head comparison.

Gastric acid secretion Clinical trial Peptic ulcer Anticholinergic

Gastrointestinal Motility Modulation: Direct Evidence from Radiotelemetry Capsule Study

Danhof (1967) conducted a study of propenzolate's effect on gastrointestinal motility in human subjects using radiotelemetry capsule methodology, published in the American Journal of Gastroenterology [1]. This study provides direct objective measurement of motility changes after propenzolate administration, a methodological advantage over symptom-based clinical assessments. The radiotelemetry technique allowed continuous recording of intraluminal pressure changes, providing quantitative motility data. While the full study is not publicly available in digital format, its indexed status allows cross-reference with modern studies of other antispasmodics (e.g., dicyclomine, mebeverine) using similar endpoint measures.

Gastrointestinal motility Radiotelemetry Antispasmodic Pharmacodynamics

Physicochemical Specifications: Melting Point and Boiling Point as QC Differentiators

The hydrochloride salt of oxyclipine (propenzolate HCl, CAS 1420-03-7) has a reported melting point of 222°C [1]. The free base (CAS 4354-45-4) has a reported boiling point of 462.7°C at 760 mmHg and a density of 1.14 g/cm³ . These values differ from those of commonly procured anticholinergic analogs: dicyclomine HCl (mp 164–166°C), oxybutynin HCl (mp 124–127°C), and atropine (mp 118–119°C). The higher melting point of oxyclipine HCl reflects stronger crystal lattice energy, which may correlate with differences in dissolution rate and solid-state stability under accelerated storage conditions. This is a class-level inference based on published physical data.

Quality control Melting point Boiling point Procurement specification

Documented Adverse Effect Burden at Therapeutic Doses: A Cautionary Differentiator

The Desiderio and Gambescia (1962) clinical study documented that propenzolate HCl administered at 0.5–1.0 mg every 12 hours produced a high incidence of xerostomia, cycloplegia, nausea, vomiting, weakness, and drowsiness [1]. This side effect profile differs from that reported for certain newer anticholinergics with M3-subtype selectivity (e.g., darifenacin shows less cycloplegia at therapeutic doses). The rates of xerostomia and cycloplegia with propenzolate can be compared cross-study with published adverse event rates for dicyclomine (dry mouth in 33–80% of patients) and oxybutynin (dry mouth in 50–72%). This is a cross-study comparable observation and does not arise from a direct head-to-head trial.

Side effect profile Xerostomia Cycloplegia Dose selection

Distinctive Synthetic Route and Steric Hinderance: Implications for Custom Synthesis Feasibility

The synthesis of oxyclipine requires esterification of sterically hindered α-cyclohexyl-α-hydroxy-α-phenylacetic acid with 1-methylpiperidin-3-ol, a notoriously difficult coupling due to the tertiary α-hydroxy acid moiety [1]. This contrasts with the synthesis of dicyclomine, which involves simpler esterification of 1-cyclohexyl-1-cyclohexanecarboxylic acid with 2-(diethylamino)ethanol, and oxybutynin, which uses a less hindered α-cyclohexyl-α-hydroxy acid. The patent literature (US 2,995,492) describes activation via acid chloride or mixed anhydride intermediates, requiring rigorous anhydrous conditions and generating HCl as a byproduct [2]. Commercial vendors listing this compound note extended lead times (2–4 months) and higher minimum order quantities (typically 1 gram) attributable to this synthetic complexity .

Custom synthesis Steric hindrance Esterification Procurement lead time

Distinctive Application Scenarios for Oxyclipine (Propenzolate) Based on Verified Differentiator Evidence


Investigational Tool for Gastrointestinal Motility Research Requiring a Historically Characterized Tertiary Amine Probe

Oxyclipine is one of the few anticholinergic antispasmodics for which gastrointestinal motility effects were directly measured using objective radiotelemetry capsule methodology in human subjects [1]. This makes it a valuable historical reference compound for researchers designing modern comparative physiology studies or validating new motility measurement technologies. The documented dose range of 0.5–1.0 mg q12h with established gastric antisecretory effect provides a dosing anchor .

Pharmacology Studies Differentiating CNS vs. Peripheral Muscarinic Antagonism

As a tertiary amine with predicted logP ~4.2, oxyclipine can serve as a comparator in experiments designed to discriminate central from peripheral muscarinic effects. Unlike quaternary ammonium agents (e.g., propantheline, logP ~ -1.2) that are peripherally restricted, oxyclipine may cross the blood-brain barrier to a measurable degree [1]. However, its documented high incidence of cycloplegia at low doses indicates potent peripheral anticholinergic activity as well , making it a useful dual-action probe in appropriately designed experiments.

Antidote Research in Organophosphorus Compound Toxicology

Oxyclipine has been described as an antidote for organophosphorus compound poisoning due to its ability to counteract cholinesterase inhibition [1]. In this application, the combination of central penetration (to counteract central cholinergic crisis) and peripheral antimuscarinic activity is theoretically advantageous. Researchers developing organophosphorus antidote regimens may evaluate propenzolate as a comparator alongside atropine and glycopyrrolate to benchmark the contribution of CNS-penetrant anticholinergic activity to survival outcomes.

Quality Control Reference Standard Procurement for Historical Compound Libraries

The well-defined physicochemical properties of oxyclipine HCl—including the high melting point of 222°C [1]—make it suitable as a melting point standard for calibrating differential scanning calorimetry (DSC) instruments within the range of 200–230°C, or as a reference compound in anticholinergic screening libraries where structural diversity among tertiary amine esters is desired. Procurement should anticipate a 2–4 month custom synthesis lead time .

Quote Request

Request a Quote for Oxyclipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.